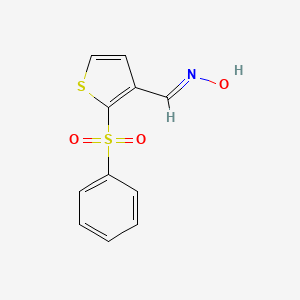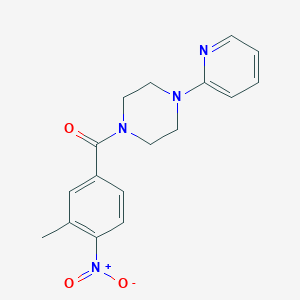![molecular formula C18H13N3OS B5798154 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide, also known as GSK2831781, is a small molecule inhibitor that targets the protein kinase TBK1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In
作用机制
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide inhibits TBK1 by binding to the kinase domain of the protein. This binding prevents TBK1 from phosphorylating its downstream targets, which are involved in various cellular processes, including inflammation and immune responses. Inhibition of TBK1 by N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide leads to the activation of the innate immune response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of TBK1 by this compound leads to the activation of the innate immune response, which is characterized by the production of cytokines and chemokines. This immune response is critical for the clearance of pathogens and the prevention of tumor growth.
Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the activation of caspases, which are responsible for the cleavage of various proteins and the eventual death of the cancer cell.
实验室实验的优点和局限性
One of the main advantages of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for TBK1. This compound has been shown to have minimal off-target effects, which is critical for the interpretation of experimental results. Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been optimized for high yields and purity, which is important for reproducibility of experimental results.
One limitation of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in lab experiments is its solubility in aqueous solutions. This compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potency of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide can vary depending on the cell type and experimental conditions, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide. One area of research is the optimization of the compound for clinical use. This includes the development of more soluble formulations and the evaluation of the compound's safety and efficacy in clinical trials.
Another area of research is the identification of biomarkers that can predict the response to N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide in cancer patients. This can help to identify patients who are most likely to benefit from the therapy and improve the overall response rate.
Finally, the study of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide can also be expanded to other disease areas, such as infectious diseases and neurodegenerative disorders. The compound's ability to activate the innate immune response and induce apoptosis may have therapeutic applications in these areas as well.
合成方法
The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been described in several scientific publications. The most common method involves the reaction of 3-bromo-2-nitropyridine with 2-aminophenylthiophene in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield the final product. This synthesis method has been optimized to produce high yields and purity of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide.
科学研究应用
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main targets of this compound is the protein kinase TBK1, which plays a critical role in the regulation of immune responses and cellular homeostasis. Inhibition of TBK1 by N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has also been shown to have anti-tumor effects in various cancer models. This compound inhibits the growth and survival of cancer cells by targeting TBK1 and activating the innate immune response. Furthermore, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-7-4-10-23-16)19-14-6-3-5-13(11-14)15-12-21-9-2-1-8-17(21)20-15/h1-12H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJAQCPQZJREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
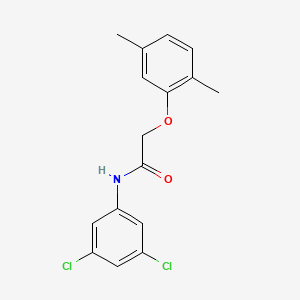
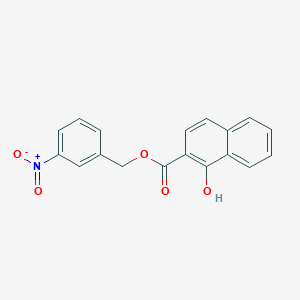
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
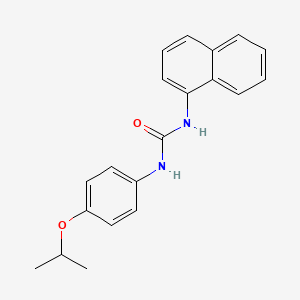
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
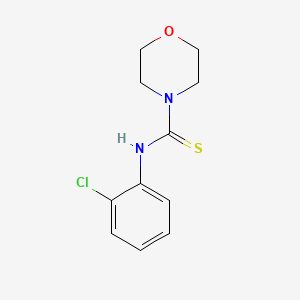

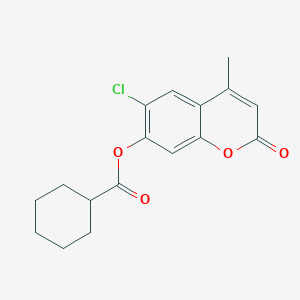
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
